molecular formula C11H15ClN2O B2542670 N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride CAS No. 2551116-96-0

N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride

Cat. No.: B2542670
CAS No.: 2551116-96-0
M. Wt: 226.7
InChI Key: UARQBOPVWURCNA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-8-2-1-3-10(6-8)13-11(14)9-4-5-9;/h1-3,6,9H,4-5,7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQBOPVWURCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: The compound is employed in the chemical industry for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta vs. Para Substitution

  • N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide Hydrochloride (): Differs in the substitution position (para vs. meta). Impact: Para-substituted analogs may exhibit improved target engagement due to spatial alignment differences. For example, para-substituted benzamide derivatives in show higher melting points (e.g., 309–310°C for compound 34) compared to meta-substituted variants, suggesting enhanced crystalline stability .

Functional Group Variations

A. Benzamide Derivatives ():

Four compounds (34–37) share the N-(4-aminomethylphenyl)benzamide scaffold with varying substituents:

Compound Substituent Melting Point (°C) Yield (%) Key Properties
34 6-methyl-2-hydroxy 309–310 99 Highest purity (HRMS-confirmed)
35 5-bromo-2-hydroxy 251–252 (dec.) 99 Bromine enhances lipophilicity
36 5-methoxy-2-hydroxy 277.5–278.5 90 Methoxy group improves solubility
37 4-isopropyl-2-hydroxy 282–283 56 Bulky isopropyl may hinder bioavailability
B. Furamide Analogs ():
  • N-[3-(Aminomethyl)phenyl]-2-furamide Hydrochloride: Replaces benzamide with a furan ring. Molecular Weight: 252.69 vs. 297 (compound 28, ).

Halogenated Derivatives

  • N-(4-Bromobenzyl)cyclopropanamine Hydrochloride ():
    • Bromine atom increases molecular weight (MW ≈ 300) and lipophilicity (logP ~2.5).
    • Application : Brominated analogs are common in CNS drugs due to enhanced blood-brain barrier penetration .

Physicochemical Properties and Stability

  • Melting Points : Meta-substituted analogs (e.g., target compound) generally exhibit lower melting points than para-substituted benzamides ( vs. 18), suggesting reduced crystallinity.
  • Solubility : Electron-donating groups (e.g., methoxy in compound 36) enhance aqueous solubility, whereas halogenated derivatives (e.g., compound 35) favor lipid membranes .
  • Purity : Commercial samples () report >95% purity, critical for pharmaceutical development .

Commercial and Regulatory Status

  • Availability: The target compound and analogs (e.g., N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride) are marketed as research chemicals (), indicating their role as building blocks in drug discovery .

Biological Activity

N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide, and its hydrochloride form is often utilized for improved solubility and stability in biological studies.

  • Molecular Formula : C11_{11}H14_{14}ClN2_{2}O
  • Molecular Weight : 232.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways.

  • Target Receptors : The compound has shown antagonistic activity on orexin receptors, which are implicated in regulating sleep-wake cycles, appetite, and energy homeostasis .
  • Biochemical Pathways : Its interaction with orexin receptors suggests potential applications in treating sleep disorders and obesity-related conditions.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antagonistic Effects : The compound has been shown to inhibit orexin receptor activity, leading to decreased arousal and appetite stimulation.
  • Fluorescent Properties : Preliminary studies indicate that it may serve as a fluorescent probe for detecting specific metal ions in biological systems, enhancing its utility in biochemical assays.

Study 1: Orexin Receptor Antagonism

In a study investigating the pharmacological profile of various cyclopropane derivatives, this compound was found to significantly reduce food intake in rodent models when administered at specific dosages. This effect was attributed to its antagonistic action on orexin receptors.

Study 2: Metal Ion Detection

Another study explored the compound's ability to bind Fe3+^{3+} ions, demonstrating changes in fluorescence intensity upon binding. This property suggests potential applications in biosensing technologies for detecting metal ion concentrations in biological samples.

Data Table: Summary of Biological Activity

Activity Description Reference
Orexin Receptor AntagonismReduces food intake; potential treatment for obesity
Metal Ion DetectionFluorescent probe for Fe3+^{3+}; changes fluorescence properties

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